4-Chloro-2-piperidin-1-yl-quinoline
Overview
Description
4-Chloro-2-piperidin-1-yl-quinoline is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which include 4-chloro-2-piperidin-1-yl-quinoline, are present in more than twenty classes of pharmaceuticals . These compounds play a significant role in drug design and have a wide range of pharmacological applications .
Mode of Action
The combination of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst has been shown to afford a series of enantiomerically enriched 2,5- and 2,6-disubstituted protected piperidines . This suggests that this compound may interact with its targets through similar mechanisms.
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions could potentially affect various biochemical pathways.
Result of Action
Given the pharmacological importance of piperidine derivatives, it is likely that the compound has significant biological activity .
Biochemical Analysis
Biochemical Properties
4-Chloro-2-piperidin-1-yl-quinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with cholinesterase enzymes, where this compound acts as an inhibitor, preventing the breakdown of acetylcholine and thereby enhancing cholinergic signaling . Additionally, it has been shown to interact with kinases, modulating their activity and affecting downstream signaling pathways . These interactions highlight the compound’s potential in modulating biochemical processes and its therapeutic relevance.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to induce apoptosis in cancer cells by activating caspase pathways and promoting cell cycle arrest . It also affects gene expression by modulating transcription factors and epigenetic markers, leading to changes in the expression of genes involved in cell proliferation, differentiation, and survival . Furthermore, the compound impacts cellular metabolism by altering the activity of metabolic enzymes and influencing the production of key metabolites .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, the compound binds to specific biomolecules, such as enzymes and receptors, altering their activity and function. For example, this compound inhibits cholinesterase enzymes by binding to their active sites, preventing the hydrolysis of acetylcholine . It also modulates kinase activity by interacting with their catalytic domains, affecting phosphorylation events and downstream signaling . Additionally, the compound influences gene expression by binding to transcription factors and epigenetic regulators, leading to changes in chromatin structure and gene transcription .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation over time . Prolonged exposure to the compound can lead to cumulative effects on cellular processes, such as sustained inhibition of cholinesterase activity and prolonged activation of apoptotic pathways . These temporal effects highlight the importance of considering the duration of exposure when evaluating the compound’s biological activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as enhanced cholinergic signaling and inhibition of tumor growth . At higher doses, it can induce toxic or adverse effects, including neurotoxicity and hepatotoxicity . Threshold effects have been observed, where the compound’s beneficial effects are maximized at specific dosage ranges, beyond which toxicity becomes apparent . These findings underscore the importance of dose optimization in preclinical studies to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes into active and inactive metabolites . These metabolites can further interact with metabolic enzymes, influencing metabolic flux and the levels of key metabolites . Additionally, this compound affects the activity of enzymes involved in energy metabolism, such as glycolysis and oxidative phosphorylation, altering cellular energy production and utilization .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes by efflux and influx transporters, influencing its intracellular concentration and localization . Once inside the cell, this compound can bind to cytoplasmic and nuclear proteins, affecting its distribution and accumulation within different cellular compartments . These transport and distribution mechanisms play a crucial role in determining the compound’s biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is predominantly localized in the cytoplasm and nucleus, where it interacts with various biomolecules . Targeting signals and post-translational modifications, such as phosphorylation and ubiquitination, direct this compound to specific subcellular compartments, influencing its activity and function . For example, the compound’s localization in the nucleus allows it to modulate gene expression by interacting with transcription factors and chromatin modifiers . Understanding the subcellular localization of this compound provides insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-piperidin-1-yl-quinoline typically involves the reaction of 4-chloroquinoline with piperidine under specific conditions. One common method includes:
Starting Materials: 4-chloroquinoline and piperidine.
Catalysts and Solvents: The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate and carried out in a solvent like dimethylformamide (DMF) or toluene.
Reaction Conditions: The mixture is heated to a temperature range of 80-120°C for several hours to ensure complete reaction.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of microwave-assisted synthesis can also be employed to reduce reaction time and energy consumption.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinoline N-oxides.
Reduction: The compound can be reduced to form various hydrogenated derivatives.
Substitution: Halogen substitution reactions can occur, where the chloro group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Hydrogenated quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2-piperidin-1-yl-quinoline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an inhibitor of enzymes and receptors.
Medicine: Explored for its antimalarial, antibacterial, and anticancer properties.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Comparison with Similar Compounds
7-Chloro-6-piperidin-1-yl-quinoline-5,8-dione: Known for its potent anticancer activity.
2-Chloro-6-(2-(piperidin-1-yl)ethylamino)-7H-indeno[2,1-c]quinolin-7-one oxime: Exhibits significant antimalarial activity.
Quinolinyl-pyrazoles: Emerging as PDE10A inhibitors with various pharmacological activities.
Uniqueness: 4-Chloro-2-piperidin-1-yl-quinoline stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its combination of chloro and piperidinyl groups makes it a versatile intermediate for further chemical modifications and applications in diverse fields.
Properties
IUPAC Name |
4-chloro-2-piperidin-1-ylquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2/c15-12-10-14(17-8-4-1-5-9-17)16-13-7-3-2-6-11(12)13/h2-3,6-7,10H,1,4-5,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFRXOAFGWSOYOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=CC=CC=C3C(=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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